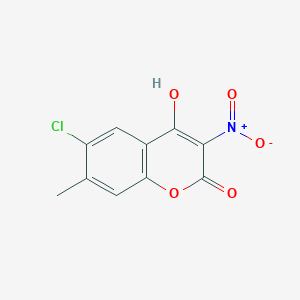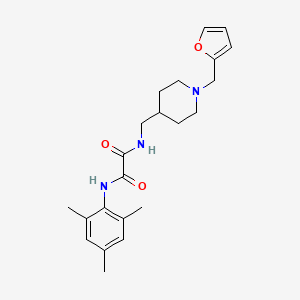![molecular formula C8H11N3OS B2905727 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 24248-68-8](/img/structure/B2905727.png)
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cancer development.
Applications De Recherche Scientifique
Antiproliferative Activity
A range of derivatives of tetrahydrothieno[2,3-c]pyridines have been studied for their antiproliferative properties. For instance, certain tetrahydrothieno[2,3-b]quinolones-2-carboxamides exhibited significant activity against cancer cell lines, including melanoma and breast cancer cells, with low nanomolar GI50 values (Hung et al., 2014). These findings suggest potential applications in cancer research and treatment.
Allosteric Modulation and Antagonism
Research has explored 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as potential allosteric modulators at the A1 adenosine receptor. Despite some ability to recognize allosteric sites on the receptor, structural modifications tend to favor orthosteric antagonist properties (Aurelio et al., 2009). This highlights their potential role in modulating receptor functions.
Antibacterial Activity
Several tetrahydrothieno[2,3-c]pyridine derivatives have shown antibacterial properties. For instance, 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues demonstrated inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli (Doshi et al., 2015). This suggests their potential in developing new antibacterial agents.
Development of Antimycobacterial Agents
Compounds based on tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. One such compound exhibited significant inhibitory activity, suggesting potential applications in tuberculosis treatment (Samala et al., 2014).
Molecular Modification and Synthesis
Molecular modification techniques have been employed to develop new derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide with enhanced properties. For instance, the synthesis and evaluation of derivatives for antimycobacterial activity show promise in drug development (Nallangi et al., 2014).
Propriétés
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c9-7(12)6-4-1-2-11-3-5(4)13-8(6)10/h11H,1-3,10H2,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYVGTRJURYESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2905644.png)

![2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide](/img/structure/B2905649.png)

![tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2905651.png)
![1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole](/img/structure/B2905652.png)
![2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone](/img/structure/B2905657.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2905660.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2905661.png)



![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2905665.png)
